An In-depth Technical Guide to 5-Bromo-1-methyl-1H-pyrazol-3-amine: Properties, Synthesis, and Role in Drug Discovery
An In-depth Technical Guide to 5-Bromo-1-methyl-1H-pyrazol-3-amine: Properties, Synthesis, and Role in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1-methyl-1H-pyrazol-3-amine is a key heterocyclic building block of significant interest in medicinal chemistry and drug development. Its strategic substitution pattern, featuring a reactive bromine atom and a nucleophilic amine group on a stable pyrazole core, makes it a versatile intermediate for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and notable applications of 5-Bromo-1-methyl-1H-pyrazol-3-amine, with a particular focus on its role as a precursor to potent enzyme inhibitors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 5-Bromo-1-methyl-1H-pyrazol-3-amine is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below. While some experimental data is available, certain properties are yet to be definitively reported in the literature and are noted accordingly.
| Property | Value | Source |
| CAS Number | 89088-55-1 | [1][2][3][4] |
| Molecular Formula | C₄H₆BrN₃ | [1][2][3][5] |
| Molecular Weight | 176.017 g/mol | [2] |
| Appearance | Solid | [2][3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| LogP | 1.06282 (Calculated for isomer 5-Bromo-4-methyl-1H-pyrazol-3-amine) | [6] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of 5-Bromo-1-methyl-1H-pyrazol-3-amine. The available spectral data is presented below.
¹H-NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H-NMR) data provides insight into the hydrogen atom environment within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| 5.66 | s | 1H | C4-H | CDCl₃[7] |
| 3.70 | s | 3H | N-CH₃ | CDCl₃[7] |
| 5.53 | s | 1H | C4-H | DMSO-d₆[8] |
| 4.77 | s | 2H | NH₂ | DMSO-d₆[8] |
| 3.44 | d (J=93.5 Hz) | 3H | N-CH₃ | DMSO-d₆[8] |
¹³C-NMR Spectroscopy
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound.
| Technique | m/z | Interpretation |
| LC-MS | 175.99, 178.01 | [M+H]⁺, showing isotopic pattern for Bromine |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule. While a specific spectrum for 5-Bromo-1-methyl-1H-pyrazol-3-amine is not available, the expected characteristic absorption bands based on its structure are listed below.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (primary amine) | 3400-3250 (two bands) |
| C-H stretch (aromatic/aliphatic) | 3100-2850 |
| N-H bend (primary amine) | 1650-1580 |
| C=N stretch (in ring) | ~1600 |
| C-N stretch (aromatic amine) | 1335-1250 |
| C-Br stretch | 600-500 |
Experimental Protocols
Synthesis of 5-Bromo-1-methyl-1H-pyrazol-3-amine
A multi-step synthesis for 5-Bromo-1-methyl-1H-pyrazol-3-amine has been reported in the patent literature.[7] The general workflow is outlined below.
Caption: Synthetic pathway for 5-Bromo-1-methyl-1H-pyrazol-3-amine.
Step 1: Synthesis of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester Diethyl butynedioate is condensed with methylhydrazine to yield 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.[7]
Step 2: Synthesis of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester The product from Step 1 is treated with tribromooxyphosphorus to afford 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.[7]
Step 3: Synthesis of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid The ethyl ester from Step 2 is hydrolyzed using an alcoholic solution of sodium hydroxide to give 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.[7] For a similar reaction, 23.2 g (0.1 mol) of the ethyl ester was dissolved in 150 mL of ethanol, and 100 mL of 10% sodium hydroxide solution was added. The reaction was carried out at room temperature for 2 hours.[7]
Step 4: Synthesis of tert-Butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate The carboxylic acid from Step 3 undergoes a Curtius rearrangement in the presence of azido dimethyl phosphate and tert-butyl alcohol to yield the tert-butyl carbamate protected amine.[7] In a representative procedure, 2.5 g (12.3 mmol) of the carboxylic acid was dissolved in 18 mL of N,N-dimethylformamide with 40 mL of tert-butyl alcohol and 3.56 g (12.9 mmol) of dimethyl azido phosphate. The mixture was heated to 100 °C for 4 hours.[7]
Step 5: Synthesis of 5-Bromo-1-methyl-1H-pyrazol-3-amine The final step involves the deprotection of the tert-butyl carbamate group using trifluoroacetic acid to yield 5-Bromo-1-methyl-1H-pyrazol-3-amine.[7] A typical procedure involves adding 2.75 g (10 mmol) of the carbamate to 15 mL of a 50% solution of trifluoroacetic acid in dichloromethane and reacting for 1 hour at room temperature.[7]
Role in Drug Discovery: A Precursor to PI3K Inhibitors
5-Bromo-1-methyl-1H-pyrazol-3-amine is a crucial intermediate in the synthesis of phosphatidylinositol 3-kinase (PI3K) inhibitors.[7] The PI3K/AKT/mTOR signaling pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in various cancers.[9]
The PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of pyrazole-based compounds.
The pyrazole moiety of inhibitors derived from 5-Bromo-1-methyl-1H-pyrazol-3-amine can form key interactions within the ATP-binding pocket of the PI3K enzyme. Molecular modeling studies of similar pyrazole-based inhibitors have shown that the pyrazole ring can engage in π-sigma interactions with residues such as M804 and M953 in the selectivity pocket of PI3Kγ.[10] By occupying this pocket, these inhibitors prevent the phosphorylation of PIP2 to PIP3, thereby blocking the downstream signaling cascade that leads to cell growth and proliferation.[9] The development of pyrazole-containing molecules as PI3K inhibitors is an active area of cancer research.[11]
Conclusion
5-Bromo-1-methyl-1H-pyrazol-3-amine is a valuable and versatile intermediate in organic synthesis, particularly for the development of targeted cancer therapies. Its well-defined chemical properties and established synthetic routes make it an accessible starting material for drug discovery programs. The crucial role of its derivatives as PI3K inhibitors highlights the importance of this compound in the ongoing search for novel and effective anticancer agents. Further research to fully characterize its physicochemical properties and to explore its utility in the synthesis of other biologically active compounds is warranted.
References
- 1. dovepress.com [dovepress.com]
- 2. spectrabase.com [spectrabase.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 89088-55-1|5-Bromo-1-methyl-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]
- 5. 5-Bromo-1-methyl-1H-pyrazol-3-amine | C4H6BrN3 | CID 13248992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 8. 5-Bromo-1-methyl-1H-pyrazol-3-amine | 89088-55-1 [chemicalbook.com]
- 9. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
